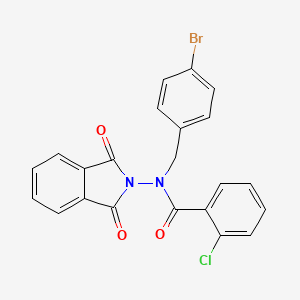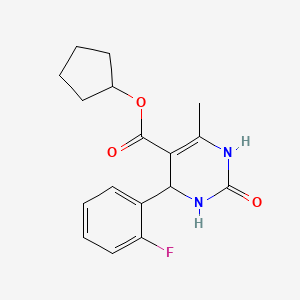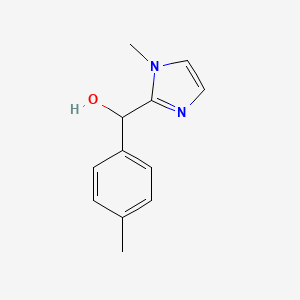![molecular formula C21H25ClO4 B5081371 4-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5081371.png)
4-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzene, which is a simple aromatic ring (C6H6). It has several substituents including a chlorine atom, a methyl group, and a complex ether group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the functionalization of benzene to introduce the chlorine and methyl groups. The complex ether group could potentially be introduced through a series of etherification reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the large ether group. The benzene ring would provide a planar, aromatic base for the molecule, with the various substituents adding to the complexity .Chemical Reactions Analysis
As an aromatic compound, this molecule could potentially undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl and ether groups would influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic benzene ring could contribute to its stability, while the various substituents would influence its polarity, boiling point, melting point, and other properties .Future Directions
Properties
IUPAC Name |
1-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-4-5-17-6-8-20(21(15-17)23-3)26-13-11-24-10-12-25-19-9-7-18(22)14-16(19)2/h4-9,14-15H,10-13H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUWCFMIEMFTSU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B5081303.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5081309.png)

![8-bromo-2-(3-hydroxy-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081311.png)
![ethyl 3-{[4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5081327.png)

![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5081349.png)
![N~3~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-beta-alaninamide](/img/structure/B5081351.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5081352.png)

![N-[3-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5081367.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5081377.png)
